3-Ethenyl-2,5-dimethylpyrazine

Odor Threshold Sensory Science Flavor Chemistry

3-Ethenyl-2,5-dimethylpyrazine (CAS 80935-98-4), also known as 2,5-dimethyl-3-vinylpyrazine, is a vinyl-substituted alkylpyrazine with the molecular formula C8H10N2 and molecular weight 134.18 g/mol. This compound features a pyrazine ring substituted with two methyl groups at the 2- and 5-positions and a vinyl (ethenyl) group at the 3-position, yielding a calculated XLogP3 of approximately 1.4 and a topological polar surface area of 25.8 Ų.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 80935-98-4
Cat. No. B149204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl-2,5-dimethylpyrazine
CAS80935-98-4
Synonyms3-Vinyl-2,5-dimethylpyrazine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C=C)C
InChIInChI=1S/C8H10N2/c1-4-8-7(3)9-5-6(2)10-8/h4-5H,1H2,2-3H3
InChIKeyJLPZQZIYSREPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenyl-2,5-dimethylpyrazine (80935-98-4) CAS: Procurement-Ready Chemical Identifier and Baseline Profile


3-Ethenyl-2,5-dimethylpyrazine (CAS 80935-98-4), also known as 2,5-dimethyl-3-vinylpyrazine, is a vinyl-substituted alkylpyrazine with the molecular formula C8H10N2 and molecular weight 134.18 g/mol . This compound features a pyrazine ring substituted with two methyl groups at the 2- and 5-positions and a vinyl (ethenyl) group at the 3-position, yielding a calculated XLogP3 of approximately 1.4 and a topological polar surface area of 25.8 Ų [1]. As a member of the broader alkylpyrazine class, it is structurally distinct from its more common analogs, such as 2,5-dimethylpyrazine (C6H8N2, CAS 123-32-0) and 2,3,5-trimethylpyrazine (C7H10N2, CAS 14667-55-1), due to the presence of the vinyl group, which fundamentally alters its physicochemical properties, reactivity, and sensory impact .

Why 3-Ethenyl-2,5-dimethylpyrazine (80935-98-4) Cannot Be Replaced by Generic Alkylpyrazines: Key Differentiators


Generic substitution of 3-ethenyl-2,5-dimethylpyrazine with simpler alkylpyrazines like 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine fails for two critical reasons. First, the vinyl substituent dramatically lowers the odor detection threshold; a closely related isomer, 2-ethenyl-3,5-dimethylpyrazine, exhibits an odor threshold of 0.014 ng/L in air, which is orders of magnitude lower than the 0.80 μg/L threshold reported for 2,5-dimethylpyrazine in water, thereby enabling a vastly different sensory impact at equivalent concentrations [1][2]. Second, the vinyl group introduces a chemically reactive handle that is absent in fully alkylated analogs, enabling cross-coupling and polymerization reactions that are not accessible with simple alkylpyrazines [3]. Consequently, the compound’s sensory performance, chemical reactivity, and application specificity are intrinsically tied to its exact substitution pattern, and no in-class analog can replicate its full set of properties without substantial formulation or synthetic adjustments.

3-Ethenyl-2,5-dimethylpyrazine (80935-98-4): Product-Specific Quantitative Evidence Guide


Odor Threshold Differentiation: 3-Ethenyl-2,5-dimethylpyrazine vs. 2,5-Dimethylpyrazine

The vinyl-substituted pyrazine 2-ethenyl-3,5-dimethylpyrazine (a positional isomer of 3-ethenyl-2,5-dimethylpyrazine) exhibits an extremely low odor detection threshold of 0.014 ng/L in air [1]. In contrast, the unsubstituted parent alkylpyrazine, 2,5-dimethylpyrazine, has a reported odor threshold of 0.80 μg/L in water [2]. This represents a difference of over four orders of magnitude (0.000014 μg/L vs. 0.80 μg/L), underscoring the profound impact of vinyl substitution on sensory potency.

Odor Threshold Sensory Science Flavor Chemistry

Synthetic Efficiency: Scalable Cross-Coupling Route to 3-Ethenyl-2,5-dimethylpyrazine vs. Legacy Methods

A reliable and scalable synthesis of 2,5-dimethyl-3-vinylpyrazine (3-ethenyl-2,5-dimethylpyrazine) via Pd- or Fe-catalyzed cross-coupling between 3-chloro-2,5-dimethylpyrazine and CH2=CHBF3K or RMgBr affords the target compound in 74–85% yield, representing the most scalable route reported to date [1]. In contrast, an earlier Diels-Alder/retro-Diels-Alder strategy reported by Kurniadi et al. (2003) produced only 570 mg of a 1:4 isomeric mixture (target:isomer), highlighting a substantial improvement in both yield and selectivity [1].

Synthetic Yield Scalability Cross-Coupling

Biological Activity Differentiation: 3-Ethenyl-2,5-dimethylpyrazine as a Female-Specific Semiochemical in Eurytoma maslovskii

2,5-Dimethyl-3-vinylpyrazine (3-ethenyl-2,5-dimethylpyrazine) is one of four pyrazines identified as sex-specific volatiles produced by females of the Korean apricot wasp, Eurytoma maslovskii [1]. In the female thorax extract, the relative ratio of the four pyrazines was determined to be 100:25:8:5 (target:2-methylpropyl:2-methylbutyl:3-methylbutyl analogs), indicating that 2,5-dimethyl-3-vinylpyrazine is the most abundant and potentially the most bioactive component [1]. In contrast, the other alkylpyrazine derivatives (e.g., 2,5-dimethyl-3-(2-methylpropyl)pyrazine and 2,5-dimethyl-3-(3-methylbutyl)pyrazine) are present at significantly lower levels and exhibit different bioactivity profiles.

Semiochemical Insect Pheromone Species Specificity

3-Ethenyl-2,5-dimethylpyrazine (80935-98-4): Best Research and Industrial Application Scenarios


High-Potency Roasted and Earthy Flavor Formulations

Based on its extremely low odor detection threshold (0.014 ng/L for the 2-ethenyl isomer), 3-ethenyl-2,5-dimethylpyrazine is ideally suited for developing high-potency flavor and fragrance formulations where a distinctive roasted, earthy, or nutty character is desired at low use levels [1]. This compound can impart the signature aroma of roasted coffee, peanuts, or popcorn without the need for higher concentrations of less potent alkylpyrazines, thereby minimizing off-notes and formulation costs.

Insect Semiochemical Research and Pest Management

As the most abundant female-specific semiochemical produced by the Korean apricot wasp (Eurytoma maslovskii), 2,5-dimethyl-3-vinylpyrazine is a critical compound for studying insect chemical ecology and for developing species-specific pheromone lures or mating disruption strategies [1]. Its unique vinyl-substituted structure is essential for biological recognition, and substitution with other alkylpyrazines would render such applications ineffective.

Organic Synthesis and Material Science

The vinyl group in 3-ethenyl-2,5-dimethylpyrazine provides a reactive handle for further functionalization via cross-coupling, polymerization, or addition reactions, making it a valuable building block for synthesizing more complex pyrazine derivatives or functional materials [1][2]. Its scalable synthesis (74–85% yield via cross-coupling) ensures that research quantities can be reliably produced for exploratory chemistry or materials development [1].

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